6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde
Description
Significance of Biphenyl (B1667301) Motifs in Organic Chemistry and Materials Science
The biphenyl unit, consisting of two phenyl rings linked by a single carbon-carbon bond, is a privileged scaffold in various scientific domains. gre.ac.ukrsc.org In medicinal chemistry, the biphenyl moiety is a common feature in numerous pharmaceutical agents due to its ability to adopt a twisted conformation, which can facilitate binding to biological targets. gre.ac.uk Its rigid yet conformationally flexible nature allows for the precise spatial orientation of other functional groups.
In materials science, the biphenyl structure is a fundamental building block for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. rsc.org The extended π-conjugation across the two rings, although influenced by the torsional angle between them, can give rise to desirable electronic and photophysical properties.
Role of Aldehyde Functionalities in Contemporary Chemical Synthesis
The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. ncert.nic.in Its electrophilic carbonyl carbon readily undergoes nucleophilic addition reactions, making it a gateway for the construction of more complex molecules. Aldehydes can be transformed into a wide array of other functional groups, including alcohols, carboxylic acids, and imines. ncert.nic.in Furthermore, the aldehyde proton has a characteristic chemical shift in ¹H NMR spectroscopy, typically appearing in the downfield region of 9-10 ppm, which is a distinctive diagnostic feature. openstax.orglibretexts.org
Structural and Electronic Considerations in 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde and Related Compounds
Structural Features:
A key structural parameter in biphenyl systems is the torsional or dihedral angle between the two phenyl rings. In unsubstituted biphenyl, this angle is approximately 45° in the gas phase, representing a balance between steric hindrance of the ortho-hydrogens and the stabilizing effect of π-conjugation, which favors planarity. acs.org The presence of substituents, particularly at the ortho positions (2, 2', 6, 6'), significantly influences this angle. Bulky ortho-substituents generally lead to a larger torsional angle to minimize steric repulsion. researchgate.net For this compound, the ethoxy group at the 6-position (an ortho position relative to the inter-ring bond) would be expected to increase the torsional angle compared to unsubstituted biphenyl.
Electronic Properties:
The electronic nature of the substituents plays a critical role in modulating the reactivity and properties of the biphenyl system.
Carbaldehyde Group (-CHO): The aldehyde group is an electron-withdrawing group through both resonance and induction. This deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.
The interplay of these electronic effects in this compound influences the electron density distribution across the molecule, affecting its reactivity, polarity, and spectroscopic properties.
Data on this compound and Related Compounds
While detailed experimental research findings specifically for this compound are not extensively available in the public domain, we can infer its properties based on data from closely related compounds and general principles of organic chemistry.
| Property | Predicted/Inferred Value for this compound | Basis for Inference |
| Molecular Formula | C₁₅H₁₄O₂ | Based on chemical structure |
| Molecular Weight | 226.27 g/mol | Calculated from the molecular formula |
| Synthesis Method | Suzuki-Miyaura Cross-Coupling | A common and versatile method for synthesizing substituted biphenyls. gre.ac.ukbeilstein-journals.orgresearchgate.netresearchgate.netmdpi.com |
| ¹H NMR | Aldehyde proton (CHO) expected around 9-10 ppm. Aromatic protons in the range of 7-8 ppm. Ethoxy protons (CH₂ and CH₃) in the upfield region. | Characteristic chemical shifts for aldehyde and aromatic protons. openstax.orglibretexts.orgfiveable.mepressbooks.publibretexts.org |
| ¹³C NMR | Carbonyl carbon (C=O) expected around 190-200 ppm. | Typical chemical shift for an aromatic aldehyde carbonyl carbon. libretexts.orgfiveable.mepressbooks.publibretexts.org |
| IR Spectroscopy | Strong C=O stretch expected around 1700 cm⁻¹. C-H stretches for the aldehyde group around 2720 and 2820 cm⁻¹. | Characteristic vibrational frequencies for aromatic aldehydes. openstax.orglibretexts.orgfiveable.mepressbooks.pub |
| Torsional Angle | Expected to be > 45° | The ortho-ethoxy group would cause steric hindrance, increasing the angle from that of unsubstituted biphenyl. acs.orgresearchgate.netbsb-muenchen.de |
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-3-phenylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-17-15-9-8-12(11-16)10-14(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSPQXUBFGMEEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Ethoxy 1,1 Biphenyl 3 Carbaldehyde and Its Analogs
Strategies for Carbon-Carbon Bond Formation in Biphenyl (B1667301) Synthesis
The formation of the carbon-carbon bond between the two phenyl rings is the foundational step in the synthesis of biphenyl derivatives. Several powerful catalytic methods have emerged as the preferred strategies for this transformation.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions are among the most efficient and widely used methods for the synthesis of symmetrical and unsymmetrical biaryl compounds. gre.ac.uk The Suzuki-Miyaura coupling, in particular, stands out for its mild reaction conditions and tolerance of a wide range of functional groups. arabjchem.orgnih.gov This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. gre.ac.ukarabjchem.org
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a diverse library of biphenyl analogs. gre.ac.uknih.gov For instance, substituted arylboronic acids can be coupled with various substituted bromobenzenes to yield the corresponding biaryl derivatives. nih.gov The choice of catalyst, base, and solvent can be optimized to achieve high yields. nih.gov For example, the use of Pd(OH)2 as a catalyst and potassium phosphate (B84403) as a base at 65 °C has been shown to be effective. nih.gov Furthermore, employing a solvent system of ethanol and water can lead to higher yields compared to toluene. nih.gov
The general scheme for a Suzuki-Miyaura coupling to form a biphenyl scaffold is as follows:
Ar¹-X + Ar²-B(OR)₂ → Ar¹-Ar² _(in the presence of a Palladium catalyst and a base)_
Where Ar¹ and Ar² represent the two aryl groups, X is a halide (commonly Br or I), and B(OR)₂ represents a boronic acid or boronate ester.
A variety of palladium catalysts and ligands have been developed to improve the efficiency of Suzuki-Miyaura reactions, enabling the synthesis of complex biphenyl structures under mild conditions. researchgate.net
Micro-Electro-Flow Catalyzed Cross-Electrophile Coupling in Biphenyl Systems
A more recent and innovative approach to forming carbon-carbon bonds is the micro-electro-flow catalyzed (μ-EFC) cross-electrophile coupling. rsc.org This method offers an alternative to traditional transition metal-catalyzed reactions by using electricity as the driving force to create new bonds, often in a more environmentally friendly manner. rsc.orgnih.gov
While specific applications to 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde are not detailed, the principle of cross-electrophile coupling is applicable to biphenyl synthesis. This technique involves the coupling of two different electrophiles, such as an aryl halide and another functionalized aromatic compound. Nickel-catalyzed cross-electrophile coupling has been successfully used in the synthesis of complex molecules, demonstrating its potential for constructing biphenyl systems. smith.edunih.gov The use of a micro-flow reactor can enhance reaction efficiency and control. rsc.org
Other Transition Metal-Catalyzed Coupling Reactions for Biphenyl Carbaldehyde Scaffolds
Beyond palladium, other transition metals like nickel have proven effective in catalyzing cross-coupling reactions to form biphenyls. Nickel catalysis can be particularly useful for reactions involving less reactive aryl chlorides. researchgate.net Nickel-catalyzed cross-electrophile coupling, for example, can be used to form C(sp²)-C(sp²) bonds, which is the key step in biphenyl synthesis.
Other established methods for biphenyl synthesis include the Ullmann reaction and the Gomberg–Bachmann reaction, although these often require harsher conditions than the more modern palladium- and nickel-catalyzed methods. arabjchem.org The choice of catalytic system often depends on the specific substrates and the desired functional group tolerance. arabjchem.org
Introduction of the Aldehyde Functionality: Formylation Reactions
Once the biphenyl core is constructed, the next critical step is the introduction of the carbaldehyde (formyl) group at the desired position. This can be achieved through direct formylation of the biphenyl ring or by converting a precursor functional group into an aldehyde.
Regioselective Formylation Techniques for Biphenyl Derivatives
Regioselective formylation ensures that the aldehyde group is introduced at a specific position on the biphenyl ring. The directing effects of existing substituents on the ring play a crucial role in determining the position of formylation.
One common method for formylation is the Vilsmeier-Haack reaction, which uses a Vilsmeier reagent (typically formed from N,N-dimethylformamide (DMF) and phosphoryl chloride) to introduce the formyl group onto an electron-rich aromatic ring. researchgate.net The regioselectivity of this reaction can be influenced by the steric and electronic properties of both the substrate and the Vilsmeier reagent. researchgate.net
Another approach is the Rieche formylation, which often utilizes a Lewis acid catalyst. uniroma1.it For electron-rich arylboronic acids, this method can lead to regioselective ipso-substitution, where the formyl group replaces the boronic acid moiety. uniroma1.it The choice of Lewis acid can significantly impact the regioselectivity and yield of the reaction. uniroma1.it
Palladium-catalyzed formylation of aryl halides offers a direct route to aromatic aldehydes under relatively mild conditions. organic-chemistry.org This method can tolerate a variety of functional groups and avoids the use of highly toxic reagents like carbon monoxide gas. organic-chemistry.org For example, using tert-butyl isocyanide as the formyl source in the presence of a palladium catalyst and a silane reducing agent provides an efficient synthesis of aryl aldehydes. organic-chemistry.org
| Formylation Method | Reagents | Key Features |
| Vilsmeier-Haack | DMF, POCl₃ | Effective for electron-rich aromatics. researchgate.net |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄, FeCl₃) | Can provide regioselective formylation of arylboronic acids. uniroma1.it |
| Palladium-Catalyzed Formylation | Aryl halide, CO source (e.g., isocyanide, formic acid), Pd catalyst | Offers mild conditions and broad functional group tolerance. researchgate.netorganic-chemistry.orgresearchgate.net |
Synthetic Transformations of Precursor Functional Groups to Aldehydes
An alternative to direct formylation is the transformation of an existing functional group on the biphenyl scaffold into an aldehyde. This multi-step approach can sometimes offer better control over regioselectivity.
Common precursor functional groups and their transformations include:
Oxidation of a Methyl Group: A methyl group on the biphenyl ring can be oxidized to an aldehyde using various oxidizing agents.
Reduction of a Carboxylic Acid or its Derivatives: A carboxylic acid, ester, or acid chloride can be reduced to the corresponding aldehyde. Careful choice of reducing agent is necessary to avoid over-reduction to the alcohol.
Hydrolysis of a Nitrile: A cyano group can be hydrolyzed to a carboxylic acid, which is then reduced to the aldehyde. Alternatively, certain reducing agents can directly convert a nitrile to an aldehyde.
Transformation from other functional groups: In some cases, more complex functional groups can be converted to an aldehyde. For example, a dialdehyde can be transformed into a gem-difluoride, which can then be hydrolyzed to the aldehyde. nih.gov
These transformations often involve standard organic synthesis techniques and the appropriate selection of reagents to ensure high yield and chemoselectivity.
Etherification Strategies for Ethoxy Group Incorporation onto Biphenyl Scaffolds
The introduction of an ethoxy group onto a pre-formed biphenyl scaffold is a critical transformation in the synthesis of this compound. This is typically achieved through etherification, where a hydroxyl-substituted biphenyl is converted into its corresponding ethyl ether.
Nucleophilic aromatic substitution (SNAr) is a powerful mechanism for forming aryl ethers, including the introduction of an ethoxy group onto a biphenyl ring system. wikipedia.org Unlike the more common SN2 reaction which occurs at tetrahedral carbon atoms, the SNAr reaction takes place at a trigonal sp2-hybridized carbon of the aromatic ring. wikipedia.org This reaction is facilitated when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups (such as nitro, cyano, or acyl groups) positioned ortho or para to a suitable leaving group, typically a halide. wikipedia.orgmasterorganicchemistry.com
The SNAr mechanism generally proceeds in two steps:
Addition: The nucleophile, in this case, an ethoxide ion (EtO⁻), attacks the carbon atom bearing the leaving group. This attack is the rate-determining step and results in the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The aromaticity of the ring is temporarily broken in this stage. libretexts.org
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final aryl ether product. libretexts.org
For this reaction to be effective, the biphenyl precursor must be appropriately activated with electron-withdrawing substituents. The reactivity of the leaving group is also a factor, with fluorine often being surprisingly effective due to its high electronegativity, which enhances the electrophilicity of the carbon atom it is attached to. masterorganicchemistry.com An ester function ortho to an alkoxy group has also been shown to activate the ring for SNAr by aryllithium reagents, providing a route to biarylcarboxylic esters. oup.com
| Reagent Type | Role | Key Features |
| Aryl Halide | Substrate | Must contain a good leaving group (e.g., F, Cl) and be activated by electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group. wikipedia.org |
| Nucleophile | Reagent | An alkoxide, such as sodium ethoxide, attacks the electron-deficient ring. |
| Meisenheimer Complex | Intermediate | A resonance-stabilized carbanion formed during the addition step. libretexts.org |
Multi-Component and Cascade Reactions for Complex Biphenyl Carbaldehyde Architectures
Multi-Component Reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This high degree of atom economy makes MCRs an efficient and sustainable synthetic tool. nih.gov The Ugi and Petasis reactions are well-known examples of MCRs that are widely used to create molecular diversity. nih.gov The sequencing of MCRs with subsequent cyclization reactions is a powerful strategy for the rapid synthesis of diverse heterocyclic scaffolds. nih.gov For instance, a modified four-component Ugi reaction has been employed where the aldehyde and acid components were functionalized on the same biaryl ring, demonstrating the utility of MCRs in building complex biphenyl architectures under microwave irradiation. beilstein-journals.org
Cascade Reactions , also known as domino or tandem reactions, involve a series of intramolecular or intermolecular transformations that occur sequentially in a single pot without the need to isolate intermediates. rsc.org These reactions are initiated by a single event and proceed through a series of steps, often leading to a significant increase in molecular complexity. beilstein-journals.org A transition metal-free cascade approach to synthesizing hindered biaryl phenols has been developed involving the nucleophilic addition of amines to an aryne intermediate, which then triggers a Smiles–Truce rearrangement to form the C-C biaryl bond. nih.gov Another example involves the reaction of ortho-azidobenzaldehydes with β-ketosulfonamides, which proceeds through a Knoevenagel condensation followed by an aza-Wittig reaction cascade to furnish quinolines. beilstein-journals.org This demonstrates how a carbaldehyde on a substituted ring can be a key participant in a cascade process to build complex fused ring systems.
| Reaction Type | Description | Advantages |
| Multi-Component Reaction (MCR) | Three or more reactants combine in a single pot. nih.gov | High atom economy, efficiency, reduced steps, molecular diversity. nih.govnih.gov |
| Cascade Reaction | A series of sequential reactions occur in one pot without isolating intermediates. rsc.org | Significant increase in molecular complexity, high efficiency, step economy. beilstein-journals.org |
Green Chemistry Approaches and Sustainable Synthetic Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of biphenyl derivatives to create more sustainable and environmentally friendly manufacturing routes. Key approaches include the use of alternative solvents, energy-efficient methods, and catalyst-free protocols. mdpi.comjddhs.com
One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to pollution. jddhs.com
Solvent-Free Reactions: Performing reactions under solvent-free or "neat" conditions can significantly reduce waste and simplify product purification. researchgate.net For example, an innovative, uncatalyzed, and solvent-free multicomponent process has been developed for the synthesis of biphenyl-2-carbonitrile derivatives. nih.gov The synthesis of bis(indolyl)methanes from aldehydes has also been achieved using a catalytic amount of iodine under solvent-free conditions at room temperature, often by simple grinding of the solid reactants. beilstein-journals.org
Aqueous Medium Reactions: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, this can sometimes accelerate reaction rates due to hydrophobic effects. scirp.org The Suzuki-Miyaura cross-coupling, a cornerstone for biphenyl synthesis, has been successfully performed in pure water using a water-soluble palladium nanocatalyst, allowing for the synthesis of biphenyl carboxylic acids at room temperature with high yields. researchgate.net The use of water as a solvent has been shown to offer advantages such as simplified reaction conditions and ease of product isolation for a variety of organic reactions. scirp.org
Microwave-assisted synthesis has emerged as a key technology in green chemistry, offering significant advantages over conventional heating methods. jddhs.com By directly heating the reaction mixture, microwave irradiation can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reaction profiles. jddhs.comnih.gov
This technique has been successfully applied to various reactions used in the synthesis of biphenyls and their derivatives:
Suzuki Cross-Coupling: The Suzuki reaction, which couples an aryl boronic acid with an aryl halide to form a C-C bond, is a fundamental method for biphenyl synthesis. orgsyn.orgnih.gov Microwave heating can accelerate this palladium-catalyzed reaction significantly.
Multi-Component Reactions: As mentioned earlier, microwave irradiation has been shown to improve the yields and reduce reaction times for MCRs used to build complex biphenyls. beilstein-journals.org
Heterocycle Synthesis: Microwave-assisted protocols have been developed for the catalyst-free, one-pot, three-component synthesis of various heterocyclic systems, demonstrating the broad applicability of this energy-efficient technique. rsc.org One-pot techniques combining Fischer synthesis, Suzuki cross-coupling, and Knoevenagel condensation have been accelerated by microwave heating to produce complex indole derivatives. mdpi.com
The combination of these green approaches—using water as a solvent or no solvent at all, coupled with energy-efficient microwave heating—provides a powerful toolkit for the sustainable synthesis of this compound and its analogs.
Advanced Spectroscopic and Structural Elucidation Techniques for 6 Ethoxy 1,1 Biphenyl 3 Carbaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments facilitates a complete assignment of its proton and carbon signals.
Proton (¹H) NMR Analysis of Biphenyl (B1667301) and Aldehyde Protons
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on the two phenyl rings, and the protons of the ethoxy group.
Aldehyde Proton: A characteristic singlet for the aldehyde proton (-CHO) is anticipated in the downfield region, typically between δ 9.7 and 10.0 ppm. libretexts.orgmnstate.edu This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.
Aromatic Protons: The protons on the two benzene rings will appear in the aromatic region, generally between δ 6.5 and 8.0 ppm. libretexts.orgyoutube.com The specific chemical shifts and splitting patterns are influenced by the substitution pattern. The ethoxy group, being an electron-donating group, is expected to cause an upfield shift (shielding) for the protons at the ortho and para positions relative to its location. youtube.com Conversely, the electron-withdrawing aldehyde group will deshield adjacent protons, shifting them downfield. The protons on the unsubstituted phenyl ring would likely appear as a complex multiplet.
Ethoxy Group Protons: The ethoxy group (-OCH₂CH₃) will present as two distinct signals. A quartet is expected for the methylene protons (-OCH₂-) due to coupling with the three adjacent methyl protons. This signal would likely appear around δ 3.5–4.5 ppm, shifted downfield by the adjacent oxygen atom. libretexts.org The terminal methyl protons (-CH₃) would appear as a triplet further upfield.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.7 – 10.0 | Singlet (s) |
| Aromatic (Ar-H) | ~7.0 – 8.0 | Multiplet (m) |
| Ethoxy (-OCH₂CH₃) | ~3.9 – 4.2 | Quartet (q) |
| Ethoxy (-OCH₂CH₃) | ~1.3 – 1.5 | Triplet (t) |
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.
Carbonyl Carbon: The carbon atom of the aldehyde group (C=O) is highly deshielded and is expected to resonate at the far downfield end of the spectrum, typically in the range of δ 190–200 ppm. docbrown.infolibretexts.orgfiveable.me
Aromatic Carbons: The twelve carbons of the biphenyl system will produce signals in the aromatic region of δ 110–160 ppm. fiveable.meyoutube.com The carbons directly bonded to substituents will have their chemical shifts significantly altered. The carbon attached to the ethoxy group will be shifted downfield due to the oxygen's electronegativity, as will the carbon of the C-CHO bond. Quaternary carbons (those without attached protons) often show weaker signals.
Ethoxy Carbons: The two carbons of the ethoxy group will appear in the upfield region. The methylene carbon (-OCH₂-) is expected around δ 60-70 ppm, while the terminal methyl carbon (-CH₃) will be found further upfield, typically around δ 10–15 ppm. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Aldehyde (C=O) | 190 – 200 |
| Aromatic (C-O) | 155 – 165 |
| Aromatic (C-C, C-H) | 110 – 150 |
| Ethoxy (-OCH₂) | 60 – 70 |
| Ethoxy (-CH₃) | 10 – 15 |
Fluorine (¹⁹F) NMR Analysis (if applicable to fluorinated analogs)
Based on a review of available scientific literature, there is no readily available information on fluorinated analogs of this compound. Therefore, Fluorine (¹⁹F) NMR analysis is not considered applicable in this context.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
For complex molecules, 2D NMR experiments are indispensable for confirming the complete molecular structure by establishing through-bond correlations between nuclei. weebly.comresearchgate.net
COSY (Correlation Spectroscopy): This homonuclear experiment would reveal proton-proton (¹H-¹H) couplings. It would be crucial for identifying adjacent protons within each aromatic ring and confirming the coupling between the methylene and methyl protons of the ethoxy group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum.
Table 3: Key Expected 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Nuclei | Purpose |
|---|---|---|
| COSY | Adjacent Ar-H ↔ Ar-H | Confirms proton positions on each aromatic ring. |
| COSY | -OCH₂- ↔ -CH₃ | Confirms the ethoxy group spin system. |
| HSQC | All C-H pairs | Assigns all protonated carbons. |
| HMBC | Aldehyde H ↔ Aromatic C's | Confirms position of the aldehyde group. |
| HMBC | Ethoxy -OCH₂- H's ↔ Aromatic C | Confirms position of the ethoxy group. |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would be dominated by absorptions from the aldehyde, aromatic, and ether groups.
Aldehyde Group: The most prominent feature would be the strong C=O stretching band. For an aromatic aldehyde, conjugation lowers the frequency of this vibration to the 1710–1685 cm⁻¹ range. pressbooks.puborgchemboulder.com Additionally, two characteristic, medium-intensity C-H stretching bands for the aldehyde proton are expected near 2830-2695 cm⁻¹. orgchemboulder.comutdallas.edu The presence of a peak around 2720 cm⁻¹ is particularly diagnostic for an aldehyde. orgchemboulder.com
Aromatic Rings: The biphenyl structure would give rise to several characteristic bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations cause a series of sharp absorptions in the 1600–1450 cm⁻¹ region.
Ether Linkage: The C-O-C stretching vibration of the ethoxy group is expected to produce a strong, distinct band in the region of 1260–1000 cm⁻¹.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch | Aromatic | 3100 – 3000 | Medium |
| C-H Stretch | Aldehyde (-CHO) | 2850 – 2800 & 2750 - 2700 | Medium, Sharp |
| C=O Stretch | Aldehyde | 1710 – 1685 | Strong, Sharp |
| C=C Stretch | Aromatic | 1600 – 1450 | Medium-Strong, Sharp |
| C-O-C Stretch | Ether | 1260 – 1000 | Strong |
Mechanistic Investigations and Reaction Kinetics of Transformations Involving 6 Ethoxy 1,1 Biphenyl 3 Carbaldehyde
Elucidation of Reaction Pathways for Aldehyde Functionality
The aldehyde group is a primary site for chemical modification, readily undergoing nucleophilic additions and condensation reactions. The electrophilicity of the carbonyl carbon is modulated by the electron-donating ethoxy group and the aromatic biphenyl (B1667301) scaffold.
Nucleophilic Addition: The fundamental reaction of the aldehyde group in 6-ethoxy[1,1'-biphenyl]-3-carbaldehyde is nucleophilic addition. The carbonyl carbon is electrophilic and is attacked by nucleophiles. masterorganicchemistry.com This reaction proceeds via a two-step mechanism. First, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate as the carbon rehybridizes from sp² to sp³. libretexts.org In the second step, this intermediate is protonated, typically by a weak acid, to yield an alcohol product. libretexts.orglibretexts.org The reaction can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon, while base-promoted reactions often involve a more reactive, anionic nucleophile. libretexts.org
Imine and Hydrazone Formation: The reaction of this compound with primary amines or hydrazines leads to the formation of imines (Schiff bases) and hydrazones, respectively. These are condensation reactions that typically require acid catalysis. researchgate.netyoutube.com The mechanism involves the initial nucleophilic addition of the amine's nitrogen atom to the aldehyde's carbonyl carbon. youtube.com This is followed by a series of proton transfers, resulting in the formation of a carbinolamine intermediate. youtube.com The carbinolamine is then protonated at the oxygen by the acid catalyst, converting the hydroxyl group into a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom yields the final imine or hydrazone product with a characteristic C=N double bond. youtube.com
Mechanistic Studies of Intramolecular Cyclization and Annulation Reactions
For suitably substituted derivatives of this compound, intramolecular reactions can lead to the formation of new ring systems. These reactions are governed by the spatial arrangement of the reacting groups and the electronic nature of the biphenyl backbone.
While standard conjugate additions occur in 1,4-fashion to α,β-unsaturated systems, extended π-systems can facilitate 1,6-conjugate additions. For a derivative of this compound to undergo a 1,6-conjugate addition, it must be part of a doubly unsaturated system, creating a conjugated pathway extending from the aldehyde to a distal position. nih.gov
The mechanism of a 1,6-conjugate addition involves the nucleophilic attack at the terminal (C6) position of the extended conjugated system. nih.gov This type of reaction is challenging because the C4 position is often more electronically favored for attack. nih.gov However, specific catalysts, such as certain organocopper complexes, can promote high selectivity for 1,6-addition. nih.gov The mechanism is thought to proceed through the formation of an organometallic intermediate that favors bond formation at the C6 position, potentially via a π-allyl isomerization or direct transformation, before reductive elimination to give the final product. nih.gov The biphenyl moiety can serve as the structural framework that holds the conjugated system and the intramolecular nucleophile in the correct orientation for such a cyclization to occur.
Computational Chemistry and Theoretical Studies of 6 Ethoxy 1,1 Biphenyl 3 Carbaldehyde
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy, which are crucial for predicting chemical behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes
Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By calculating the electron density, DFT can accurately predict bond lengths, bond angles, and dihedral angles. For 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde, this would involve mapping the potential energy surface to identify the global minimum energy conformation. This process is essential for understanding the molecule's shape and the energetic barriers between different rotational isomers (conformers), particularly concerning the rotation around the biphenyl (B1667301) linkage and the orientation of the ethoxy and carbaldehyde groups.
A hypothetical table of optimized geometrical parameters for the ground state of this compound, as would be calculated using a functional like B3LYP with a 6-311++G(d,p) basis set, is presented below.
| Parameter | Predicted Value |
| C-C (biphenyl) bond length | ~1.49 Å |
| C-O (ethoxy) bond length | ~1.36 Å |
| C=O (carbaldehyde) bond length | ~1.21 Å |
| Biphenyl dihedral angle | ~40-50° |
| C-C-O (ethoxy) bond angle | ~117° |
| C-C-C (aldehyde) bond angle | ~121° |
Note: These are representative values and would require specific calculations for confirmation.
Time-Dependent DFT (TD-DFT) for Excited State Properties and Spectroscopic Simulations
Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for investigating the electronic excited states of molecules. ohio-state.edu By simulating the response of the molecule to time-dependent electromagnetic fields, TD-DFT can predict electronic transition energies, which correspond to the absorption of light in UV-visible spectroscopy. ohio-state.edu This allows for the theoretical prediction of the absorption spectrum, identifying the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT would elucidate the nature of the electronic transitions, such as n→π* or π→π*, which are critical for understanding its photophysical properties.
Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). numberanalytics.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
A hypothetical table of FMO energies and global reactivity descriptors for this compound is shown below.
| Parameter | Symbol | Formula | Predicted Value (eV) |
| HOMO Energy | EHOMO | - | -6.5 |
| LUMO Energy | ELUMO | - | -2.0 |
| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |
| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.25 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.25 |
| Electrophilicity Index | ω | χ2 / (2η) | 4.01 |
Note: These values are illustrative and depend on the level of theory used.
The distribution of the HOMO and LUMO across the molecular structure would reveal the most probable sites for electrophilic and nucleophilic attack, respectively. For this molecule, the HOMO is expected to be localized primarily on the electron-rich ethoxy-substituted phenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing carbaldehyde group and the adjacent phenyl ring.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and anti-bonding orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior
While quantum chemical calculations typically focus on static structures at 0 Kelvin, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules at finite temperatures. By solving Newton's equations of motion for the atoms in the molecule over time, MD simulations can explore the conformational landscape and the transitions between different conformations.
For this compound, MD simulations would be particularly useful for studying the flexibility of the molecule, including the rotation around the biphenyl bond and the movement of the ethoxy side chain. This would provide a more realistic picture of the molecule's structure and behavior in a solution or biological environment.
In Silico Prediction of Reaction Mechanisms, Transition States, and Reaction Barriers
Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. By mapping the potential energy surface connecting reactants and products, it is possible to identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, which determines the rate of the reaction.
For this compound, computational methods could be used to predict the mechanisms of reactions involving the carbaldehyde group, such as oxidation to a carboxylic acid or reduction to an alcohol. By calculating the structures and energies of the transition states for different possible pathways, the most favorable reaction mechanism can be determined.
Chemical Reactivity and Derivatization Strategies for 6 Ethoxy 1,1 Biphenyl 3 Carbaldehyde
Transformations at the Aldehyde Functionality
The aldehyde group is a primary site for nucleophilic attack and redox chemistry, providing a reliable handle for molecular elaboration.
The carbonyl carbon of the aldehyde in 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde is electrophilic and readily undergoes condensation reactions with nitrogen-based nucleophiles. These reactions typically involve the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate, which then dehydrates to yield the C=N double bond.
Imines (Schiff Bases): Reaction with primary amines furnishes imines. Substituted biphenyl (B1667301) anilines are noted for their ability to react with aldehydes to produce Schiff base products. nih.gov These condensation reactions can form the basis for creating larger, more complex molecular frameworks. evitachem.com
Hydrazones: Condensation with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine) yields the corresponding hydrazones. This transformation follows the same fundamental mechanism of nucleophilic addition-elimination.
Oximes: The reaction of aldehydes with hydroxylamine (B1172632) (NH₂OH) produces oximes. wikipedia.orgbyjus.comnih.gov This conversion is a standard method for derivatizing aldehydes and can be carried out under mild conditions, sometimes even in aqueous media or solvent-free environments. ias.ac.inresearchgate.net The formation of an oxime from an aldehyde and hydroxylamine hydrochloride is an established and efficient process. nih.govresearchgate.net Oximes themselves are stable compounds and important synthetic intermediates. wikipedia.org
Table 1: General Condensation Reactions at the Aldehyde Functionality
| Reactant | Product Type | General Product Structure |
| Primary Amine (R-NH₂) | Imine (Schiff Base) | 6-Ethoxy-[1,1'-biphenyl]-3-yl-methanimine derivative |
| Hydrazine (H₂N-NH₂) | Hydrazone | (6-Ethoxy-[1,1'-biphenyl]-3-yl)methanehydrazone |
| Hydroxylamine (H₂N-OH) | Oxime | 6-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde oxime |
Carbonyl olefination is a cornerstone of organic synthesis for constructing carbon-carbon double bonds, and the aldehyde group of the title compound is an excellent substrate for such reactions. nih.govtcichemicals.com
Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide (a Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. masterorganicchemistry.com The ylide attacks the aldehyde to form a four-membered oxaphosphetane intermediate that collapses to yield an alkene and a phosphine (B1218219) oxide byproduct. masterorganicchemistry.comwikipedia.org The reaction is highly versatile and can be used to introduce a wide variety of substituents. nih.gov One-pot procedures have been developed to simplify the process. sciepub.com
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate (B1237965) carbanion. wikipedia.orgyoutube.com These carbanions are generated by deprotonating a phosphonate ester and are generally more nucleophilic and less basic than Wittig ylides. wikipedia.org A significant advantage of the HWE reaction is that it predominantly produces the thermodynamically more stable (E)-alkene. wikipedia.orgnrochemistry.com The water-soluble phosphate (B84403) byproduct also simplifies purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, is highly effective. nrochemistry.comyoutube.com
Table 2: Comparison of Olefination Reactions for Aldehydes
| Reaction | Key Reagent | Typical Conditions | Predominant Stereochemistry | Byproduct |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Strong base (e.g., n-BuLi, NaH) | Z-alkene (with unstabilized ylides) | Triphenylphosphine oxide |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion ((RO)₂P(O)CHR⁻) | Milder base (e.g., NaH, NaOEt) | E-alkene | Dialkylphosphate salt |
| Still-Gennari (HWE Mod.) | EWG-Phosphonate Carbanion | Strong, non-nucleophilic base (e.g., KHMDS), low temp. | Z-alkene | Fluorinated phosphate salt |
The aldehyde functionality exists at an intermediate oxidation state and can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction to Alcohol: The aldehyde group can be selectively reduced to a primary alcohol, (6-Ethoxy-[1,1'-biphenyl]-3-yl)methanol, using standard reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent.
Oxidation to Carboxylic Acid: Oxidation of the aldehyde yields 6-Ethoxy-[1,1'-biphenyl]-3-carboxylic acid. A variety of oxidizing agents can accomplish this, such as potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder, more selective reagents. An efficient method for oxidizing electron-rich aromatic aldehydes involves using an aqueous hydrogen peroxide (H₂O₂) system with a base. researchgate.net Other catalytic systems, such as those based on iron nitrate/TEMPO with oxygen, have also been developed for the clean oxidation of alcohols and aldehydes to carboxylic acids. organic-chemistry.org
Reactivity of the Biphenyl Core
The two phenyl rings of the biphenyl system are susceptible to electrophilic attack and can be functionalized using modern C-H activation techniques.
The regioselectivity of electrophilic aromatic substitution (EAS) on the substituted ring of this compound is governed by the cumulative directing effects of the existing substituents. chemistrytalk.org
Directing Effects:
Ethoxy Group (-OEt): The ethoxy group is a strongly activating, ortho,para-director due to its ability to donate electron density to the ring via resonance. libretexts.orgpressbooks.pub It will direct incoming electrophiles to the C2 and C5 positions.
Aldehyde Group (-CHO): The aldehyde is a deactivating, meta-director because of its electron-withdrawing nature. libretexts.orgmasterorganicchemistry.com It directs incoming electrophiles to the C5 position and deactivates the C2, C4, and C6 positions.
Phenyl Group (-Ph): The second phenyl ring acts as a weakly activating, ortho,para-director on the first ring. pearson.com
Predicted Regioselectivity: The powerful activating and directing effect of the ethoxy group is expected to dominate. pressbooks.pub Substitution is most likely to occur at the C5 position, which is ortho to the activating ethoxy group and meta to the deactivating aldehyde group. The C2 position, while also activated by the ethoxy group (para), is ortho to the deactivating aldehyde, which may disfavor substitution at this site. The unsubstituted phenyl ring can also undergo electrophilic substitution, which typically occurs at the para (C4') and ortho (C2', C6') positions, with the para position often being favored to minimize steric hindrance. youtube.com
Transition-metal-catalyzed C-H activation has become a powerful strategy for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. acs.orgsnnu.edu.cn Palladium catalysis is particularly prevalent in this field. nih.govrsc.orgdivyarasayan.org
For this compound, the aldehyde group can serve as an intrinsic directing group to guide a metal catalyst to a specific C-H bond, typically at the ortho position. researchgate.net This would facilitate functionalization at the C2 or C4 positions of the aldehyde-bearing ring. Such directed reactions can be used for various transformations, including arylation, acetoxylation, and olefination. nih.govnih.gov The development of specific ligands and templates can even enable the functionalization of more remote C-H bonds on the biphenyl scaffold, offering advanced methods for derivatization. researchgate.netnih.gov For instance, palladium-catalyzed C-H acetoxylation has been shown to be effective with a variety of directing groups, including those similar to aldehydes like oxime ethers. nih.govnih.gov
Modifications of the Ethoxy Group
The ethoxy group, an aryl ether linkage, is a key site for structural modification, allowing for the introduction of new functionalities or the complete alteration of the substitution pattern on one of the phenyl rings.
The cleavage of the aryl ether bond in this compound is a critical transformation that yields the corresponding phenol (B47542), 6-hydroxy[1,1'-biphenyl]-3-carbaldehyde. This reaction is most commonly achieved using strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent for the demethylation and de-ethylation of aryl ethers. nih.govnih.gov The reaction proceeds through the formation of an ether-BBr₃ adduct. ufp.ptgvsu.edu For aryl alkyl ethers, this is followed by a nucleophilic attack of a bromide ion on the ethyl group, leading to the cleavage of the C-O bond.
The resulting 6-hydroxy derivative is a versatile intermediate. The phenolic hydroxyl group can be used for a variety of subsequent reactions, including re-alkylation with different alkyl halides to introduce novel alkoxy groups, or conversion to a triflate, which can then participate in cross-coupling reactions.
Furthermore, the phenolic derivative opens up possibilities for interconversion strategies. For instance, the hydroxyl group can be converted into a leaving group, such as a tosylate or triflate, which can then be subjected to palladium- or copper-catalyzed cross-coupling reactions to form new C-C, C-N, or C-S bonds. Alternatively, classical methods like the Ullmann condensation can be employed for the formation of diaryl ethers by reacting the phenol with an aryl halide in the presence of a copper catalyst at elevated temperatures. nih.gov This allows for the synthesis of more complex, poly-aromatic systems.
A hypothetical reaction sequence for the cleavage and subsequent interconversion is presented below:
| Step | Reaction | Reagents and Conditions | Product | Reference for Methodology |
| 1 | Ether Cleavage | BBr₃, CH₂Cl₂, -78 °C to rt | 6-Hydroxy[1,1'-biphenyl]-3-carbaldehyde | nih.govnih.govufp.pt |
| 2 | O-Arylation (Interconversion) | Aryl Iodide, CuI, Picolinic Acid, K₃PO₄, DMSO | 6-(Aryloxy)[1,1'-biphenyl]-3-carbaldehyde | nih.gov |
Table 1: Hypothetical Reaction Scheme for Ethoxy Group Modification
Synthesis of Polyfunctionalized Biphenyl Carbaldehyde Derivatives
The presence of both an aldehyde and an ethoxy group on the biphenyl framework allows for the synthesis of a wide range of polyfunctionalized derivatives through selective reactions.
The development of chemo- and regioselective strategies is crucial for the controlled derivatization of this compound, given the multiple reactive sites within the molecule.
Chemoselectivity:
The aldehyde group is a prime target for a variety of chemoselective transformations. It can be selectively oxidized to a carboxylic acid using mild oxidizing agents, or reduced to a primary alcohol. The choice of reagents is critical to avoid side reactions with the biphenyl system or cleavage of the ethoxy group. For instance, the oxidation of the aldehyde to a carboxylic acid can be achieved while leaving the rest of the molecule intact. Similarly, selective reduction of the aldehyde to an alcohol can be performed.
The aldehyde also serves as a handle for the formation of new carbon-carbon bonds through reactions such as the Wittig reaction to yield alkenes, or the Grignard reaction to introduce alkyl or aryl substituents, leading to secondary alcohols. Condensation reactions, such as the Claisen-Schmidt condensation with ketones, can be employed to synthesize chalcone-like structures. nih.gov
| Transformation | Reagents and Conditions | Product Functional Group | Reference for Methodology |
| Selective Oxidation | Ag₂O, NaOH, H₂O | Carboxylic Acid | researchgate.net (analogy) |
| Selective Reduction | NaBH₄, MeOH | Primary Alcohol | General knowledge |
| Wittig Reaction | Ph₃P=CHR, THF | Alkene | General knowledge |
| Grignard Reaction | R-MgBr, Et₂O | Secondary Alcohol | General knowledge |
| Claisen-Schmidt Condensation | Ketone, NaOH, EtOH | α,β-Unsaturated Ketone | nih.gov |
Table 2: Chemoselective Derivatizations of the Aldehyde Group
Regioselectivity:
Further functionalization of the aromatic rings can be achieved through electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile. The ethoxy group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The phenyl group is a weak activator and is also ortho-, para-directing. The interplay of these directing effects will govern the regiochemical outcome of reactions such as nitration, halogenation, or Friedel-Crafts reactions. Due to the steric hindrance from the adjacent phenyl ring, electrophilic substitution is likely to be favored on the ring bearing the ethoxy and aldehyde groups, at the positions ortho and para to the activating ethoxy group.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, can also be employed for regioselective functionalization if a halide is introduced onto one of the biphenyl rings. For instance, selective halogenation of one of the aromatic rings would provide a handle for the introduction of a wide variety of substituents in a highly controlled manner.
Future Research Directions and Emerging Paradigms in Biphenyl Carbaldehyde Chemistry
Development of Novel and Environmentally Benign Synthetic Methodologies
The synthesis of biphenyls has been dominated by palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. rsc.orgrsc.org Future research will increasingly focus on developing more sustainable and efficient methods for synthesizing asymmetrically substituted biphenyls like 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde.
Key emerging trends include:
Greener Catalysis: A significant push is underway to replace precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron or copper. rsc.org Iron-catalyzed Suzuki-Miyaura cross-coupling reactions are being investigated as a cost-effective and environmentally friendly option. rsc.org
Benign Solvent Systems: The use of aqueous solvent systems is a major goal for green chemistry. Methodologies using water-soluble catalysts, such as fullerene-supported palladium chloride nanocatalysts, have shown high yields for Suzuki-Miyaura couplings in pure water at room temperature. researchgate.net
Mechanochemistry: Solvent-free reaction conditions, such as those achieved through mechanochemical ball milling, are being explored for reactions like the Friedel-Crafts acylation of biphenyls. rsc.org This approach minimizes solvent waste and can lead to different reactivity and selectivity.
C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to building complex molecules, bypassing the need for pre-functionalized starting materials like organohalides and boronic acids. nih.govresearchgate.net Future work will likely target the selective C-H functionalization of biphenyl (B1667301) ethers and aldehydes to streamline synthetic routes.
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The biphenyl core is not static; rotation around the central carbon-carbon single bond can be hindered by bulky ortho-substituents, leading to a phenomenon known as atropisomerism, a form of axial chirality. nih.govwikipedia.org For a molecule like this compound, understanding its conformational dynamics is crucial, as different atropisomers can exhibit distinct biological activities or material properties.
Future research will leverage advanced spectroscopic techniques to probe these dynamic processes:
Dynamic NMR (D-NMR): Techniques like 2D EXSY (Exchange Spectroscopy) are powerful tools for measuring the rate of rotation around the biphenyl bond and determining the energy barriers between different rotamers. nih.gov
Vibrational Circular Dichroism (VCD): VCD spectroscopy, the chiroptical equivalent of infrared spectroscopy, is exceptionally sensitive to the absolute configuration and conformational changes of chiral molecules in solution. nih.gov Combined with Density Functional Theory (DFT) calculations, VCD can be used to definitively assign the structure of stable atropisomers of biphenyl derivatives.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): The development of HPLC-MS methods using chiral stationary phases is critical for the analytical separation and quantification of atropisomers, which is particularly important in metabolism studies where enzymes may process enantiomers differently. nih.gov This technique avoids the need for derivatization, offering a direct and sensitive analysis. nih.gov
Computational Chemistry for Predictive Modeling and Rational Design
Computational chemistry has become an indispensable tool for understanding and predicting the behavior of complex organic molecules. For biphenyl carbaldehydes, computational methods provide insights that are difficult or impossible to obtain through experimentation alone.
Emerging applications in this area include:
Conformational Analysis: Using methods like Density Functional Theory (DFT), researchers can calculate the potential energy surface for rotation around the biphenyl bond, predicting the most stable conformations and the energy barriers for interconversion. nih.govacs.org This is essential for designing molecules with stable axial chirality.
Predicting Spectroscopic Properties: DFT calculations can accurately predict VCD and NMR spectra, which, when compared with experimental data, provide a robust method for structural elucidation of complex molecules like this compound. acs.org
Reaction Mechanism Elucidation: Computational studies can map out the transition states and intermediates of synthetic reactions, such as the concerted metalation-deprotonation (CMD) step in C-H activation. nih.gov This understanding allows for the rational design of more efficient catalysts and reaction conditions.
Molecular Docking and Drug Design: In the context of medicinal chemistry, computational docking can predict how biphenyl derivatives bind to the active sites of enzymes. researchgate.net This allows for the in silico screening of virtual libraries and the rational design of new inhibitors with improved potency and selectivity, for example, by modifying substituents on the biphenyl scaffold to enhance interactions with specific amino acid residues. researchgate.netnih.gov
Exploration of New Reactivity Modes and Catalytic Applications
The functional groups on this compound—the aldehyde, the ethoxy group, and the aromatic rings—offer multiple sites for further chemical transformation. Future research will focus on exploring novel reactivity and leveraging this scaffold in catalysis.
Aldehyde Group Transformations: The aldehyde is a versatile functional group. Beyond standard transformations, it can participate in reactions like the Claisen-Schmidt condensation to create larger, conjugated systems such as chalcones, which are themselves of interest for their biological activities. rsc.orgmdpi.com
Directed C-H Functionalization: The existing functional groups can be used to direct further functionalization at specific positions on the aromatic rings. For instance, nitrile derivatives, which can be accessed from the aldehyde, have been shown to direct meta-C-H activation, providing a powerful tool for late-stage modification of the biphenyl core. nih.gov
Biphenyls as Ligands and Catalysts: The biphenyl scaffold itself is a core component of highly successful ligands in catalysis, such as BINAP in asymmetric hydrogenation. Future work could involve incorporating the 6-ethoxy-3-carbaldehyde biphenyl unit into new ligand frameworks. Furthermore, biphenyl derivatives can be used to functionalize nanoparticles, creating hybrid materials with unique catalytic properties for applications like hydrogenation or cross-coupling reactions. royalsocietypublishing.org
Integration into Next-Generation Functional Materials and Supramolecular Architectures
Biphenyl derivatives are fundamental building blocks for a wide range of functional materials due to their rigid structure and tunable electronic properties. rsc.orgarabjchem.org The aldehyde functionality of this compound makes it an excellent candidate for incorporation into larger systems.
Future directions include:
Liquid Crystals: Poly-substituted biphenyls are cornerstones of liquid crystal technology. rsc.orgnih.gov The specific substitution pattern and polarity of molecules like this compound can be tailored to control the mesophase properties, leading to new materials for displays and sensors.
Organic Electronics: The biphenyl core can be integrated into organic semiconductors for applications in organic light-emitting diodes (OLEDs) and other electronic devices. rsc.orgroyalsocietypublishing.org The aldehyde group provides a convenient point for polymerization or attachment to other components.
Supramolecular Chemistry: Biphenyl units are increasingly used to construct large, well-defined supramolecular architectures like macrocycles (e.g., biphenarenes) and molecular cages. nih.govuni-mainz.de These structures can act as hosts for guest molecules, with applications in sensing, drug delivery, and catalysis. The aldehyde group can be used to covalently link these building blocks into robust, functional assemblies. njit.edu
High-Throughput Experimentation and Automation in Chemical Research
The discovery and optimization of new reactions and materials can be a slow, labor-intensive process. High-throughput experimentation (HTE) and laboratory automation are emerging as transformative paradigms to accelerate this process. oxfordglobal.com
Rapid Reaction Screening: HTE platforms, often utilizing 96-well or 384-well plates, allow for the parallel screening of hundreds or thousands of reaction conditions. nih.govnih.gov For the synthesis of this compound via Suzuki coupling, HTE can be used to rapidly identify the optimal combination of palladium catalyst, ligand, base, and solvent, minimizing material usage and time. rsc.orgnih.govunchainedlabs.comresearchgate.net
Automated Synthesis Platforms: Fully automated systems can now perform entire synthetic sequences, from reagent dispensing to reaction, work-up, purification, and analysis. wikipedia.orgillinois.edu These "molecule maker" platforms can dramatically increase the rate at which new derivatives of a core scaffold like this compound can be synthesized and tested, accelerating the design-make-test-analyze cycle in materials and drug discovery. oxfordglobal.comillinois.edu
A hypothetical HTE screen for the synthesis of this compound could involve testing various parameters as shown in the table below.
| Experiment | Pd Catalyst (0.02 mol%) | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 65 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 88 |
| 3 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF/H₂O | 92 |
| 4 | Pd₂(dba)₃ | PPh₃ | K₃PO₄ | DMF/H₂O | 71 |
| 5 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene/H₂O | 85 |
| 6 | Pd₂(dba)₃ | XPhos | K₂CO₃ | Dioxane/H₂O | 95 |
Interdisciplinary Research with Pharmaceutical and Biological Sciences
Biphenyl-containing molecules are prevalent in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antihypertensive properties. arabjchem.org The future of research on compounds like this compound lies in a deep, interdisciplinary investigation of their molecular mechanisms of action.
Enzyme Inhibition: The biphenyl scaffold is a key component of inhibitors for various enzymes. For example, derivatives have been designed to target sulfatases, cyclooxygenase-2 (COX-2), and neprilysin. researchgate.netnih.govwikipedia.org Future research will involve synthesizing libraries of this compound analogues and screening them against panels of disease-relevant enzymes.
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the biphenyl core and analyzing the resulting changes in biological activity, researchers can build detailed SAR models. This information, combined with computational docking, provides a powerful platform for understanding the key molecular interactions—such as hydrogen bonds or hydrophobic interactions—between the drug candidate and its biological target. researchgate.net
Targeting Protein-Protein Interactions: The rigid, extended nature of the biphenyl scaffold makes it suitable for designing molecules that can disrupt protein-protein interactions, a challenging but increasingly important area of drug discovery.
Exploring Novel Scaffolds: The combination of in silico design and biological screening can uncover novel therapeutic applications for simple but previously unexplored chemical scaffolds, highlighting the potential for biphenyl derivatives in innovative drug discovery. nih.gov The focus will remain on elucidating the molecular-level interactions that drive biological activity, rather than on clinical outcomes.
Q & A
Q. Table 1: Representative Reaction Conditions
| Precursor | Catalyst System | Yield (%) | Reference |
|---|---|---|---|
| 3-Bromo-4-ethoxybenzaldehyde | Pd(PPh3)4, K2CO3 | 77–85 | Adapted from |
Basic: Which analytical techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Multinuclear NMR : 1H NMR identifies the aldehyde proton (singlet, δ ~10.1–10.5 ppm) and ethoxy group (quartet, δ ~1.4–4.0 ppm). 13C NMR confirms the aldehyde carbon (δ ~190–195 ppm) and biphenyl connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion ([M+H]+) and fragmentation patterns.
- X-ray Crystallography (if applicable): Resolves stereoelectronic effects, though no direct data exists for this compound. Related biphenyl aldehydes show planar geometry at the aldehyde group .
Advanced: How can researchers resolve discrepancies in NMR data across substituted biphenyl carbaldehydes?
Methodological Answer:
Discrepancies arise due to substituent electronic effects. For example:
- Electron-withdrawing groups (e.g., -CF3) deshield the aldehyde proton (δ ↑), while electron-donating groups (e.g., -OCH3) cause shielding (δ ↓) .
- Method : Perform controlled experiments with deuterated solvents, internal standards (e.g., TMS), and variable-temperature NMR to assess dynamic effects. Compare with computational predictions (DFT) for signal assignment .
Q. Table 2: Substituent Effects on Aldehyde Proton Shifts
| Substituent | δ (1H, ppm) | Reference |
|---|---|---|
| -OCH2CH3 (target compound) | ~10.1 | |
| -F (2'-fluoro derivative) | 9.97 | |
| -CF3 | 10.47 |
Advanced: How do structural modifications (e.g., ethoxy vs. methoxy) influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : Ethoxy groups (-OCH2CH3) increase steric hindrance but enhance electron donation compared to methoxy (-OCH3), affecting catalytic turnover. For example, bulkier substituents may lower yields in Suzuki couplings due to slower transmetallation .
- Method : Conduct kinetic studies using time-resolved HPLC to monitor reaction progress. Compare turnover frequencies (TOF) for ethoxy vs. methoxy analogs.
Advanced: Can this compound serve as a ligand for organometallic complexes?
Methodological Answer:
Yes, the aldehyde and biphenyl moieties can coordinate metals. For example:
- Organomercury/Tellurium Complexes : Similar biphenyl aldehydes form stable complexes via aldehyde-oxygen or aryl-metal bonds .
- Method : React this compound with HgCl2 or TeBr4 in anhydrous THF. Characterize using IR (C=O stretch ~1700 cm⁻¹) and XANES for metal-ligand bonding .
Advanced: What computational approaches predict the electronic properties of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential maps, and NMR chemical shifts (GIAO method) .
- Validation : Compare theoretical 13C NMR shifts (e.g., aldehyde carbon at ~190 ppm) with experimental data to refine basis sets .
Advanced: How does moisture sensitivity impact synthetic protocols for related biphenyl aldehydes?
Methodological Answer:
Moisture can hydrolyze the aldehyde group or deactivate catalysts. For example, fluorinated analogs require rigorously dried solvents and Schlenk-line techniques .
- Mitigation Strategies : Use molecular sieves, inert atmosphere (N2/Ar), and low-temperature conditions. Monitor stability via TGA or 1H NMR over 24-hour periods .
Advanced: What role do biphenyl carbaldehydes play in materials science (e.g., MOFs)?
Methodological Answer:
Tetrakis(biphenyl carbaldehyde) derivatives serve as MOF building blocks due to their aldehyde groups, which undergo condensation reactions with amines to form imine-linked frameworks .
- Method : Solvothermal synthesis (e.g., DMF, 120°C) with Zn(NO3)2·6H2O. Characterize porosity via BET surface area analysis (~800–1200 m²/g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
